
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.35 . It is used for proteomics research applications .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline, also known as benzopyridine, is a nitrogenous tertiary base with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of “this compound” includes an ethyl group at the 6-position, a methoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position of the quinoline ring .
Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions. For example, the corresponding acids upon condensation and hydrolysis followed by cyclization can yield pyrazoloquinolines, which upon substitution can yield the final compound with good yield under tetrahydrofuran solvent medium .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C19H17NO3 and a molecular weight of 307.35 .
科学的研究の応用
Synthesis and Structural Modification
- Synthesis of Quinoline Derivatives : A practical and large-scale synthesis of quinoline derivatives showcases efficient methods for manufacturing compounds with potential pharmaceutical applications (Bänziger et al., 2000). This process begins with cost-effective starting materials, emphasizing the importance of quinoline structures in drug development.
- Novel Quinoline Syntheses : The synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids demonstrates their potential as antimicrobial agents, highlighting the versatility of quinoline derivatives in combating microbial infections (Agui et al., 1977).
- Development of Fluorophore : A novel fluorophore derived from quinoline, 6-methoxy-4-quinolone, exhibits strong fluorescence across a wide pH range, indicating its application in biomedical analysis for labeling and detection purposes (Hirano et al., 2004).
Antimicrobial Activity
- Antimicrobial Evaluation : Research into new quinoline derivatives for antimicrobial activity against various bacterial strains underscores the potential of quinoline carboxylic acids in developing new antibacterial agents (Kumar & Kumar, 2021).
- Structure-Activity Relationship : Studies on the synthesis and activity of quinoline derivatives as disease-modifying antirheumatic drugs (DMARDs) have shown certain metabolites to possess anti-inflammatory effects, suggesting their potential in treating rheumatic diseases (Baba et al., 1998).
Chemical Properties and Applications
- Fluorescent Labeling Reagent : The development of a fluorescent labeling reagent based on quinoline derivatives illustrates their application in analytical chemistry for the quantification of carboxylic acids, showcasing the adaptability of quinoline compounds in various scientific fields (Hirano et al., 2004).
将来の方向性
Quinoline derivatives have versatile applications in many significant fields, including industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of “6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid” could involve further exploration of its potential applications in these areas.
特性
IUPAC Name |
6-ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-12-8-9-16-14(10-12)15(19(21)22)11-17(20-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVTUAKNPHORCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

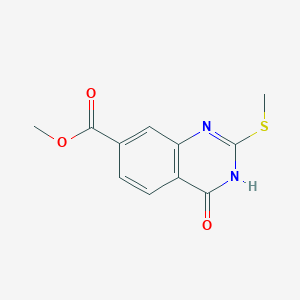
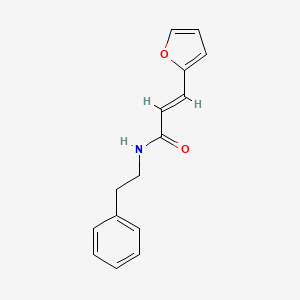

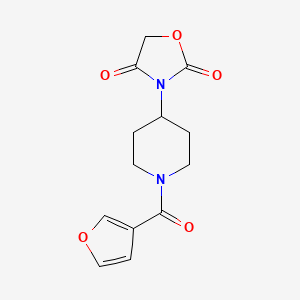
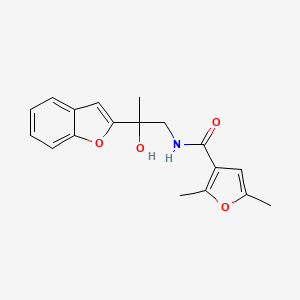
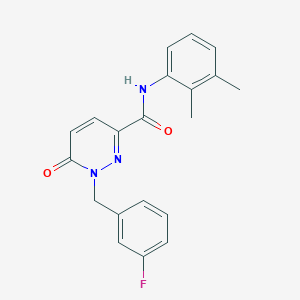
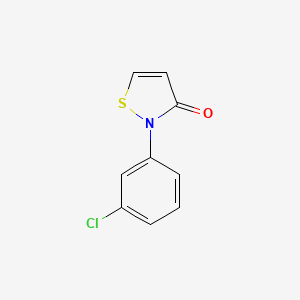
![1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2597216.png)
![4-methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2597218.png)
![Methyl 5-[(prop-2-enoylamino)methyl]pyridine-3-carboxylate](/img/structure/B2597219.png)
![Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2597221.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2597223.png)
![ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate](/img/structure/B2597225.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2597228.png)